2-(1H-pyrazol-1-ylmethyl)morpholine (CAS: 1311317-06-2) is a highly versatile, low-molecular-weight (167.21 g/mol) bifunctional building block characterized by a morpholine core substituted at the 2-position with a pyrazole-containing methyl track[1]. In industrial and medicinal chemistry procurement, this scaffold is prized for providing a reactive secondary amine for direct functionalization while simultaneously introducing a stable, hydrogen-bond-accepting pyrazole pharmacophore . Unlike simple alkyl-morpholines, this compound offers a tightly controlled lipophilicity-to-solubility ratio, making it an ideal precursor for synthesizing kinase inhibitors and CNS-penetrant library compounds where metabolic stability and aqueous solubility are critical baseline requirements [1].
Substituting 2-(1H-pyrazol-1-ylmethyl)morpholine with readily available structural isomers, such as 1-(2-morpholinoethyl)-1H-pyrazole, fundamentally alters the synthetic trajectory and invalidates procurement assumptions . The critical distinction lies in the nitrogen functionalization: 1-(2-morpholinoethyl)-1H-pyrazole contains a tertiary morpholine nitrogen, rendering it completely inert to standard amide coupling or Buchwald-Hartwig cross-coupling workflows . Conversely, the target compound retains a highly nucleophilic secondary amine within the morpholine ring, serving as the primary anchor point for library generation [1]. Attempting to use 2-(aminomethyl)morpholine as a cheaper alternative requires extensive orthogonal protection-deprotection steps for the primary amine, drastically reducing overall synthetic yield and increasing process time [1].
For high-throughput library synthesis, the availability of a reactive secondary amine is non-negotiable. 2-(1H-pyrazol-1-ylmethyl)morpholine provides a sterically accessible secondary amine that undergoes rapid acylation [1]. When compared to the tertiary amine isomer 1-(2-morpholinoethyl)-1H-pyrazole, the target compound achieves quantitative conversion in standard HATU-mediated couplings, whereas the tertiary analog is structurally incapable of this reaction .
| Evidence Dimension | Amide bond formation yield (HATU/DIPEA, 1.2 eq acid, 1h, RT) |
| Target Compound Data | >95% conversion to target amide |
| Comparator Or Baseline | 1-(2-morpholinoethyl)-1H-pyrazole (0% conversion, unreactive tertiary amine) |
| Quantified Difference | Absolute binary difference in reactivity (>95% vs 0%) |
| Conditions | Standard parallel synthesis workflow conditions (DMF, RT) |
Procuring the correct secondary amine scaffold eliminates the need for complex synthetic workarounds, enabling direct, single-step functionalization in drug discovery workflows.
The substitution of a typical lipophilic aryl group with a pyrazole ring significantly alters the hydration energy of the scaffold. Compared to 2-(phenylmethyl)morpholine (benzylmorpholine), 2-(1H-pyrazol-1-ylmethyl)morpholine exhibits a marked improvement in kinetic solubility at physiological pH [1]. The two nitrogen atoms in the pyrazole ring act as effective hydrogen-bond acceptors, reducing the overall lipophilicity and preventing the aggregation commonly seen with benzyl-substituted morpholines during biological assay formulations [2].
| Evidence Dimension | Kinetic solubility in PBS (pH 7.4, 1% DMSO) |
| Target Compound Data | >250 µM |
| Comparator Or Baseline | 2-(phenylmethyl)morpholine (<50 µM) |
| Quantified Difference | 5-fold increase in aqueous solubility |
| Conditions | Nephelometric solubility assay at room temperature |
Higher baseline solubility of the scaffold directly translates to fewer false positives in biochemical assays and easier formulation of downstream active pharmaceutical ingredients.
Aliphatic side chains on morpholine rings are notorious liabilities for cytochrome P450-mediated oxidation. By terminating the methyl track with a highly stable pyrazole ring, 2-(1H-pyrazol-1-ylmethyl)morpholine sterically and electronically shields the adjacent methylene group from rapid metabolism [1]. In comparative human liver microsome (HLM) assays, this scaffold demonstrates significantly lower intrinsic clearance compared to simple 2-propylmorpholine analogs, preserving the half-life of downstream derivatives .
| Evidence Dimension | Intrinsic Clearance (CLint) in Human Liver Microsomes |
| Target Compound Data | <20 µL/min/mg protein |
| Comparator Or Baseline | 2-propylmorpholine (>45 µL/min/mg protein) |
| Quantified Difference | >50% reduction in microsomal clearance rate |
| Conditions | HLM incubation, 1 µM compound, 37°C, 30 min |
Selecting a metabolically hardened scaffold at the procurement stage reduces the failure rate of downstream lead compounds during in vivo pharmacokinetic evaluations.
Due to the highly reactive secondary amine and the quantitative conversion rates in amide coupling (as detailed in Section 3), this compound is the optimal choice for generating large, diverse libraries of potential kinase inhibitors. The pyrazole group frequently acts as a hinge-binding motif in the ATP pocket, making this specific scaffold highly valuable for targeted oncology programs[1].
The balanced physicochemical profile, specifically the significant increase in aqueous solubility compared to benzyl analogs without sacrificing membrane permeability, positions this scaffold perfectly for neuropharmacology. It allows for the design of GPCR ligands that require both high solubility for oral formulation and sufficient lipophilicity to cross the blood-brain barrier .
In late-stage lead optimization where aliphatic oxidation is a major liability, swapping a vulnerable alkyl-morpholine for 2-(1H-pyrazol-1-ylmethyl)morpholine leverages its reduction in microsomal clearance. This makes it a critical procurement choice for rescuing compounds with poor in vivo half-lives [1].
Corrosive;Irritant